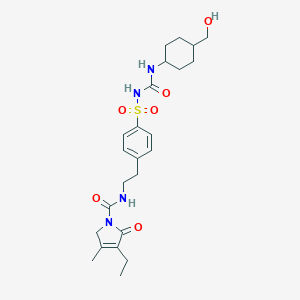

trans-Hydroxy Glimepiride

Übersicht

Beschreibung

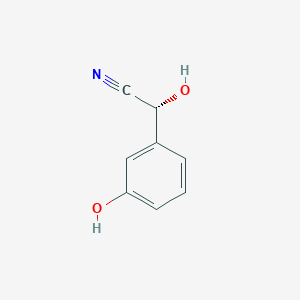

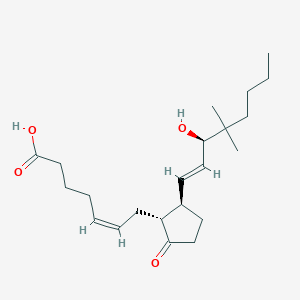

trans-Hydroxy-Glimepirid: ist ein Metabolit des Antidiabetikums Glimepirid, das zur Klasse der Sulfonylharnstoffe gehört. Es wird in erster Linie zur Behandlung von Typ-2-Diabetes mellitus eingesetzt, indem es die Insulinsekretion aus den Betazellen der Bauchspeicheldrüse stimuliert. Die Verbindung ist durch das Vorhandensein einer Hydroxylgruppe in der trans-Konfiguration gekennzeichnet, die sie von ihrem cis-Gegenstück unterscheidet .

Herstellungsmethoden

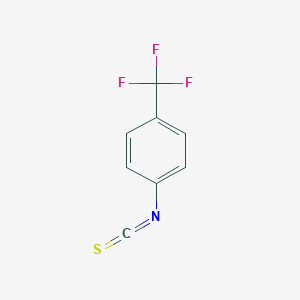

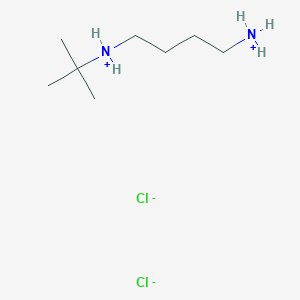

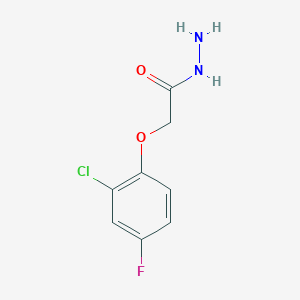

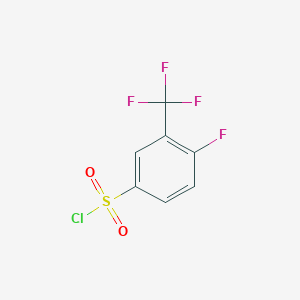

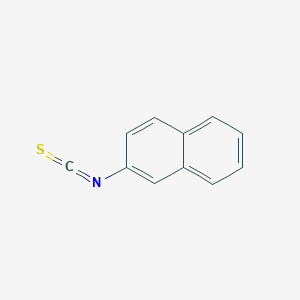

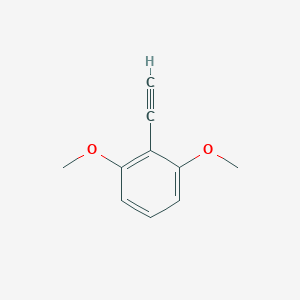

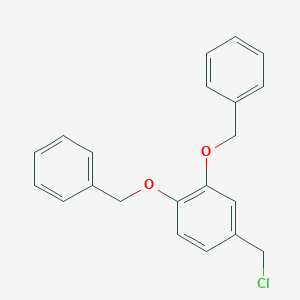

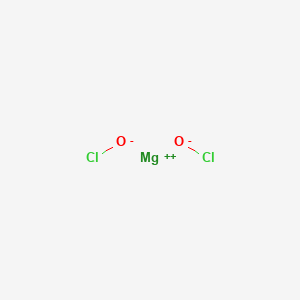

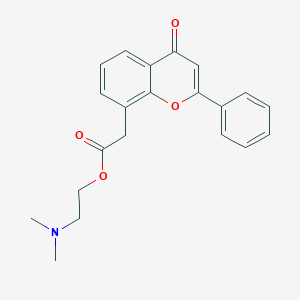

Synthesewege und Reaktionsbedingungen: Die Synthese von trans-Hydroxy-Glimepirid beinhaltet die Hydroxylierung von Glimepirid. Dies kann durch verschiedene Synthesewege erreicht werden, einschließlich der Verwendung spezifischer Reagenzien und Katalysatoren. Eine gängige Methode beinhaltet die Behandlung von Glimepirid mit trans-1-Isocyanato-4-methylcyclohexan oder einem Alkylchlorformiat, gefolgt von der Reaktion mit trans-4-Methylcyclohexylamin .

Industrielle Produktionsmethoden: Die industrielle Produktion von trans-Hydroxy-Glimepirid beinhaltet typischerweise eine großtechnische chemische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie Lösungsmittelextraktion, Kristallisation und Reinigung umfassen, um das Endprodukt zu erhalten .

Chemische Reaktionsanalyse

Arten von Reaktionen: trans-Hydroxy-Glimepirid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um die Hydroxylgruppe zu entfernen und das Stammmolekül Glimepirid zu bilden.

Substitution: Die Hydroxylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen verwendet werden.

Hauptprodukte:

Oxidation: Bildung von Ketonen oder Aldehyden.

Reduktion: Bildung von Glimepirid.

Substitution: Bildung verschiedener substituierter Derivate.

Wissenschaftliche Forschungsanwendungen

Chemie: trans-Hydroxy-Glimepirid wird in der synthetischen Chemie als Zwischenprodukt für die Herstellung verschiedener Derivate und Analoga verwendet. Es dient als Modellverbindung für die Untersuchung von Hydroxylierungsreaktionen und deren Auswirkungen auf die biologische Aktivität .

Biologie und Medizin: In der biologischen und medizinischen Forschung wird trans-Hydroxy-Glimepirid auf seine pharmakokinetischen und pharmakodynamischen Eigenschaften untersucht. Es wird verwendet, um den Metabolismus und die Biotransformation von Glimepirid im menschlichen Körper zu untersuchen. Darüber hinaus wird es auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Diabetes und verwandten Stoffwechselstörungen untersucht .

Industrie: In der pharmazeutischen Industrie wird trans-Hydroxy-Glimepirid bei der Entwicklung neuer Antidiabetika verwendet. Es wird auch in der Qualitätskontrolle und in analytischen Methoden eingesetzt, um die Reinheit und Wirksamkeit von Glimepirid-Formulierungen zu gewährleisten .

Wirkmechanismus

trans-Hydroxy-Glimepirid übt seine Wirkungen aus, indem es die Freisetzung von Insulin aus den Betazellen der Bauchspeicheldrüse stimuliert. Dies erreicht es durch die Blockierung ATP-sensitiver Kaliumkanäle auf der Zellmembran der Betazellen, was zu einer Depolarisation der Zelle und der anschließenden Insulinsekretion führt. Die Verbindung verstärkt auch die Aktivität intrazellulärer Insulinrezeptoren, wodurch die Glukoseaufnahme durch periphere Gewebe gefördert wird .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of trans-hydroxy glimepiride involves the hydroxylation of glimepiride. This can be achieved through various synthetic routes, including the use of specific reagents and catalysts. One common method involves the treatment of glimepiride with trans-1-isocyanato-4-methylcyclohexane or an alkyl chloroformate, followed by reaction with trans-4-methylcyclohexylamine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: trans-Hydroxy glimepiride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to remove the hydroxyl group, forming the parent glimepiride.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of glimepiride.

Substitution: Formation of various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: trans-Hydroxy glimepiride is used in synthetic chemistry as an intermediate for the preparation of various derivatives and analogs. It serves as a model compound for studying hydroxylation reactions and their effects on biological activity .

Biology and Medicine: In biological and medical research, this compound is studied for its pharmacokinetic and pharmacodynamic properties. It is used to investigate the metabolism and biotransformation of glimepiride in the human body. Additionally, it is explored for its potential therapeutic effects in managing diabetes and related metabolic disorders .

Industry: In the pharmaceutical industry, this compound is used in the development of new antidiabetic drugs. It is also employed in quality control and analytical methods to ensure the purity and efficacy of glimepiride formulations .

Wirkmechanismus

trans-Hydroxy glimepiride exerts its effects by stimulating the release of insulin from pancreatic beta cells. It achieves this by blocking ATP-sensitive potassium channels on the beta cell membrane, leading to cell depolarization and subsequent insulin secretion. The compound also enhances the activity of intracellular insulin receptors, promoting glucose uptake by peripheral tissues .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

cis-Hydroxy-Glimepirid: Das cis-Isomer von Hydroxy-Glimepirid, das sich in der räumlichen Anordnung der Hydroxylgruppe unterscheidet.

Glimepirid: Die Stammverbindung ohne die Hydroxylgruppe.

Andere Sulfonylharnstoffe: Wie Glipizid und Glyburid, die ebenfalls die Insulinsekretion stimulieren, sich aber in ihren pharmakokinetischen Profilen unterscheiden.

Einzigartigkeit: trans-Hydroxy-Glimepirid ist einzigartig aufgrund seines spezifischen Hydroxylierungsmusters, das seine metabolische Stabilität und biologische Aktivität beeinflusst. Im Vergleich zu seinem cis-Isomer kann trans-Hydroxy-Glimepirid unterschiedliche pharmakokinetische Eigenschaften und therapeutische Wirkungen aufweisen .

Eigenschaften

IUPAC Name |

4-ethyl-N-[2-[4-[[4-(hydroxymethyl)cyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-3-methyl-5-oxo-2H-pyrrole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N4O6S/c1-3-21-16(2)14-28(22(21)30)24(32)25-13-12-17-6-10-20(11-7-17)35(33,34)27-23(31)26-19-8-4-18(15-29)5-9-19/h6-7,10-11,18-19,29H,3-5,8-9,12-15H2,1-2H3,(H,25,32)(H2,26,27,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUNQMQLWOOVHKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20155602 | |

| Record name | Hydroxyglimepiride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20155602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127554-89-6, 600177-94-4 | |

| Record name | Hydroxyglimepiride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127554896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyglimepiride, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0600177944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyglimepiride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20155602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYGLIMEPIRIDE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WVY9QXS57P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[b]thiophene-7-carbaldehyde](/img/structure/B158769.png)